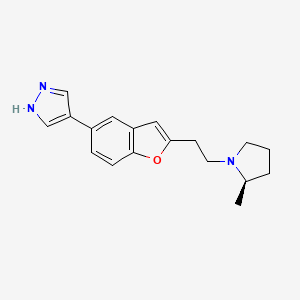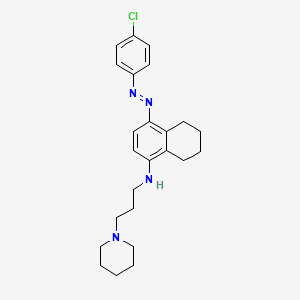
1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT 29666 is a therapeutic agent.
Scientific Research Applications
Heteroaromatization with 4-phenyldiazenyl-1-naphthol
- A study detailed the synthesis of 4H-naphthopyran derivatives through a one-pot reaction involving 4-phenyldiazenyl-1-naphthol, p-chloro benzaldehyde, and either malononitrile or ethyl cyanoacetate. The molecular geometry, reactivity descriptors, and frontier molecular orbitals of the resulting compounds were analyzed, indicating potential applications in materials science and molecular engineering due to their unique structural and electronic properties (Mohamed, El-Wahab, & El-Gogary, 2017).
Molecular Interaction and Pharmacology
Molecular Interaction of Antagonists with the CB1 Cannabinoid Receptor
- Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed insights into its conformational behavior and interaction with the CB1 cannabinoid receptor. The findings emphasized the importance of the aromatic ring moiety and the pyrazole C3 substituent in receptor binding and activity, providing a framework for designing new receptor antagonists (Shim et al., 2002).
Antimicrobial Properties
Crystal Structure and Antimicrobial Activity of Benzo[f]Chromene Derivative
- The compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated significant antimicrobial activities, with promising bactericidal and fungicidal effects. This highlights the potential of this compound and its derivatives in developing new antimicrobial agents (Okasha et al., 2022).
Antimicrobial Activity of Piperidine Derivatives
- A study on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum showed that certain derivatives exhibited significant antimicrobial activities. This suggests the potential of these compounds in agricultural applications to combat plant pathogens (Vinaya et al., 2009).
properties
CAS RN |
3365-99-9 |
|---|---|
Product Name |
1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine |
Molecular Formula |
C24H31ClN4 |
Molecular Weight |
411 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-N-(3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C24H31ClN4/c25-19-9-11-20(12-10-19)27-28-24-14-13-23(21-7-2-3-8-22(21)24)26-15-6-18-29-16-4-1-5-17-29/h9-14,26H,1-8,15-18H2 |
InChI Key |
CSHZDAXDYRNRJU-BYYHNAKLSA-N |
SMILES |
C1CCN(CC1)CCCNC2=C3CCCCC3=C(C=C2)N=NC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CCN(CC1)CCCNC2=C3CCCCC3=C(C=C2)N=NC4=CC=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(3-(4-(p-chlorophenyl-azo)-5,6,7,8-tetrahydro-1- naphthylamino)propyl)piperidine ABT 29666 ABT-29666 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



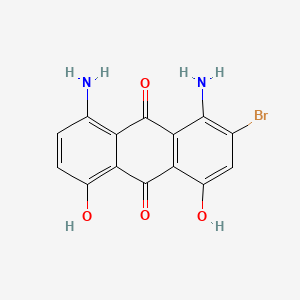
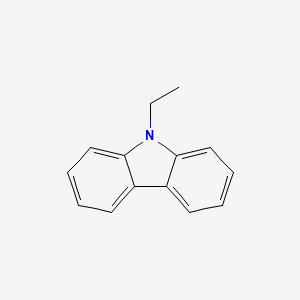
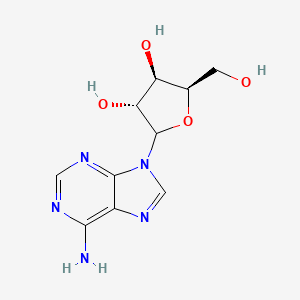
![(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1664223.png)
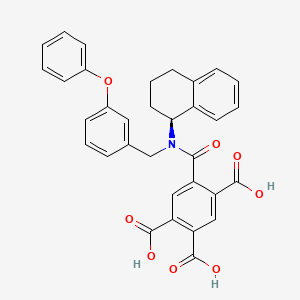
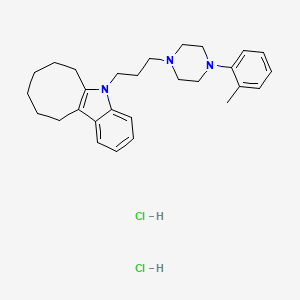
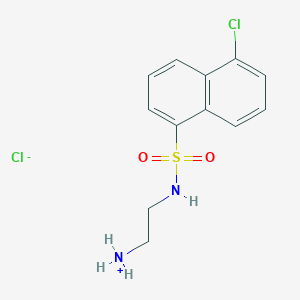

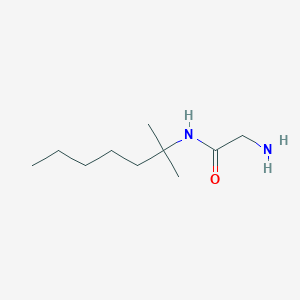
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)
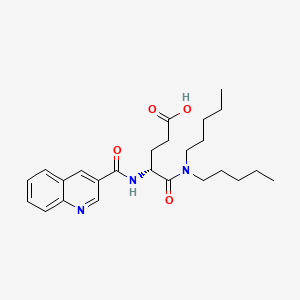
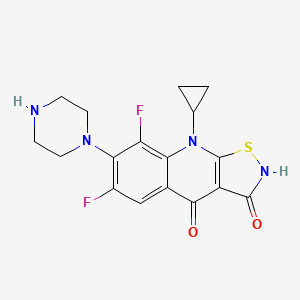
![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)
